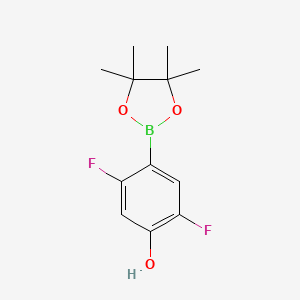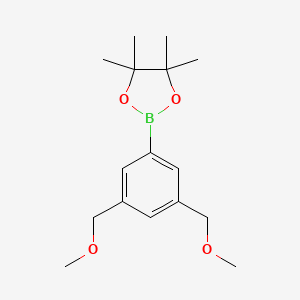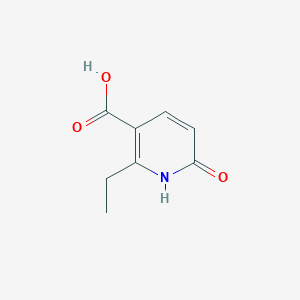![molecular formula C11H18F2N2O2 B6306330 tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1251000-89-1](/img/structure/B6306330.png)
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H18F2N2O2 and a molecular weight of 248.27 g/mol . This compound is known for its unique spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms. It is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with a fluorinating agent to introduce the fluorine atoms into the molecule . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The spirocyclic structure also contributes to its unique interactions with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound lacks the fluorine atoms, which may result in different chemical and biological properties.
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate: This compound has a different ring size, which can affect its reactivity and interactions with other molecules.
The presence of fluorine atoms and the specific spirocyclic structure make this compound unique, providing it with distinct chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(4-14-5-10)11(12,13)7-15/h14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSDRJLIUSZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNC2)C(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)








